molecular formula C7H6BrFO B6319952 2-Bromo-4-fluoro-3-methylphenol CAS No. 220901-60-0

2-Bromo-4-fluoro-3-methylphenol

Cat. No.: B6319952
CAS No.: 220901-60-0
M. Wt: 205.02 g/mol
InChI Key: KKAZNBGOONSMFQ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-methylphenol is a halogenated phenolic compound with the molecular formula C₇H₆BrFO. Its structure features a bromine atom at position 2, a fluorine atom at position 4, and a methyl group at position 3 on the aromatic ring (Figure 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical production. For example, it serves as a precursor in the synthesis of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methylamine derivatives, which have applications in medicinal chemistry .

Figure 1: Structure of this compound.

Properties

IUPAC Name

2-bromo-4-fluoro-3-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-5(9)2-3-6(10)7(4)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAZNBGOONSMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization-Hydrolysis of 4-Fluoro-3-methylaniline

The first step involves converting 4-fluoro-3-methylaniline to 4-fluoro-3-methylphenol via diazotization-hydrolysis. Nitrosyl sulfuric acid (HNO·H₂SO₄) serves as the diazotizing agent, avoiding salt-laden wastewater common in traditional NaNO₂/HCl systems.

Procedure :

  • Dissolve 4-fluoro-3-methylaniline in a sulfuric acid aqueous solution (≥95% concentration).

  • Add nitrosyl sulfuric acid at 100–110°C, maintaining a molar ratio of 1:1–1.05 (amine:HNO·H₂SO₄).

  • Hydrolyze the diazonium intermediate in situ to yield 4-fluoro-3-methylphenol.

Key Advantages :

  • Environmental Compliance : The absence of inorganic salts simplifies acidic wastewater treatment.

  • Yield : Reported yields for analogous substrates exceed 90%.

Bromination of 4-Fluoro-3-methylphenol

The phenol intermediate undergoes electrophilic aromatic bromination. Bromine (Br₂) and hydrogen peroxide (H₂O₂) in a dichloromethane/water system enable regioselective bromination at the 2-position.

Procedure :

  • Dissolve 4-fluoro-3-methylphenol in a 3:1 (v/v) dichloromethane-water mixture.

  • Cool to −10°C–5°C and add Br₂ dropwise (molar ratio 1:0.54–0.6 phenol:Br₂).

  • Introduce H₂O₂ (molar ratio 1:0.7–0.8 phenol:H₂O₂) to oxidize HBr, minimizing side reactions.

  • Stir for 1 hour, extract the organic layer, and purify via vacuum distillation and ethanol recrystallization.

Reaction Mechanism :

  • Electrophilic Substitution : The hydroxyl group activates the ring, directing Br⁺ to the ortho position.

  • Steric Effects : The 3-methyl group may hinder para substitution, favoring 2-bromination.

Performance Metrics :

ParameterValueSource
Yield94–95%
Purity (GC)≥99.3%
Reaction Temperature−10°C–5°C

Direct Bromination of 4-Fluoro-3-methylphenol

For substrates where diazotization is impractical, direct bromination offers a single-step alternative. This method mirrors protocols for 2-fluoro-4-bromophenol synthesis.

Procedure :

  • Dissolve 4-fluoro-3-methylphenol in methylene chloride (0.2 M).

  • Cool to 0°C–5°C and add Br₂ (1.05 equiv) dropwise.

  • Quench with sodium bisulfite, wash with NaHCO₃, and isolate via solvent evaporation.

Optimization Considerations :

  • Solvent Choice : Dichloromethane minimizes polybromination by stabilizing Br⁺.

  • Temperature Control : Sub-zero conditions suppress di-bromide formation.

Case Study :

  • Substrate : 2-Fluorophenol → 4-Bromo-2-fluorophenol

  • Yield : 90%

  • Purity : >98% (NMR-confirmed)

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Diazotization-Bromination : Higher yields (94–95%) but requires handling hazardous diazonium intermediates.

  • Direct Bromination : Shorter pathway but risks over-bromination without precise stoichiometry.

Environmental Impact

  • Waste Streams : Diazotization with nitrosyl sulfuric acid generates 20–30% less acidic waste vs. NaNO₂/HCl.

  • Bromine Utilization : H₂O₂ in Method 1 reduces Br₂ consumption by 40% compared to Method 2.

Challenges and Mitigation Strategies

Regioselectivity Control

The 4-fluoro and 3-methyl groups create competing directing effects:

  • Fluorine : Meta-directing (electron-withdrawing).

  • Methyl : Ortho/para-directing (electron-donating).

  • Hydroxyl : Strongly ortho/para-directing.

Outcome : Bromination favors the 2-position (ortho to -OH, para to -CH₃), achieving >95% regioselectivity in optimized systems.

Purification Techniques

  • Distillation : Removes low-boiling solvents (e.g., CH₂Cl₂, bp 40°C) under reduced pressure.

  • Recrystallization : Ethanol-water mixtures (4:1) yield crystals with ≤0.5% impurities .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-3-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or modify the phenolic group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution Reactions: Products include substituted phenols with different nucleophiles replacing the bromine or fluorine atoms.

    Oxidation Reactions: Products include quinones or other oxidized phenolic derivatives.

    Reduction Reactions: Products include dehalogenated phenols or modified phenolic compounds.

Scientific Research Applications

2-Bromo-4-fluoro-3-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-3-methylphenol involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity and ability to form strong interactions with biological molecules. The phenolic group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The positions of substituents significantly influence the electronic and steric properties of halogenated phenols. Below is a comparative analysis with key analogs:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
2-Bromo-4-fluoro-3-methylphenol Br (2), F (4), CH₃ (3) C₇H₆BrFO Intermediate in drug synthesis; enhanced acidity due to F
4-Bromo-3-methylphenol Br (4), CH₃ (3) C₇H₇BrO Lower acidity (no F); used in polymer stabilization
4-Bromo-3-fluoro-2-methylphenol Br (4), F (3), CH₃ (2) C₇H₆BrFO Positional isomer; steric hindrance alters reactivity
2-Bromo-3,6-difluorophenol Br (2), F (3,6) C₆H₃BrF₂O Higher electronegativity; potential agrochemical applications
4-Bromo-2-chloro-3-fluorophenol Br (4), Cl (2), F (3) C₆H₃BrClFO Mixed halogen effects; industrial intermediate
Key Observations:
  • Acidity: Fluorine’s electron-withdrawing effect increases the acidity of the phenolic -OH group. For instance, this compound is more acidic than non-fluorinated analogs like 4-Bromo-3-methylphenol .
  • Reactivity: Bromine at position 2 (meta to -OH) in the target compound may act as a leaving group in substitution reactions, whereas bromine at position 4 (para to -OH) in analogs like 4-Bromo-3-methylphenol is less reactive .

Research Findings and Trends

  • Carcinogenicity Correlation: Studies on methyl-substituted aminoazo dyes (e.g., 3′-methyl-4-dimethylaminoazobenzene) reveal that substituent positions inversely correlate with carcinogenic activity .
  • Synthetic Efficiency: The use of this compound in multi-step syntheses (e.g., benzofuran derivatives) demonstrates its versatility compared to less-functionalized analogs .

Biological Activity

2-Bromo-4-fluoro-3-methylphenol is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a phenolic ring with a bromine atom at the second position, a fluorine atom at the fourth position, and a methyl group at the third position. Its molecular formula is C7H6BrFC_7H_6BrF with a molecular weight of approximately 201.03 g/mol. The presence of halogen atoms (bromine and fluorine) enhances its reactivity, making it suitable for various chemical transformations.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The halogen substituents contribute to its reactivity, allowing it to form strong interactions with enzymes or receptors. The phenolic group can participate in hydrogen bonding, which may affect the compound's biological activity. However, detailed studies are necessary to elucidate the exact pathways and molecular interactions involved in its biological effects.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity against various strains of bacteria. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Antifungal Properties

The compound has also been studied for its antifungal properties. Preliminary studies suggest it may inhibit the growth of certain fungi by targeting specific enzymes involved in their metabolic processes .

Case Studies and Research Findings

  • Antimicrobial Activity : A study published in Molecules investigated various phenolic compounds, including this compound, for their antimicrobial properties. The results showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibacterial agents .
  • Synthesis and Characterization : Another research article focused on synthesizing derivatives of this compound to enhance its biological activity. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and evaluating their biological efficacy.
  • Mechanistic Studies : A mechanistic study revealed that the antibacterial action of this compound is likely due to its ability to penetrate bacterial cell walls and disrupt intracellular processes, although further investigation is needed to fully understand these interactions .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundBromine at position 2, Fluorine at 4Antibacterial, Antifungal
2-Bromo-4-chloro-3-methylphenolBromine at position 2, Chlorine at 4Lower antibacterial activity
2-Bromo-4-fluoro-6-nitrophenolNitrogen group addedIncreased toxicity but varied activity
2-Fluoro-4-chloro-3-methylphenolChlorine instead of BromineDifferent reactivity profile

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-4-fluoro-3-methylphenol, and how do reaction conditions influence yield?

The synthesis of this compound often involves halogenation and functional group protection. A documented method ( ) uses this compound as an intermediate in a multi-step synthesis, starting with bromination and proceeding via nucleophilic substitution. Key conditions include:

  • Solvent choice : Polar aprotic solvents like DMF enhance reaction efficiency due to their ability to stabilize intermediates.
  • Base selection : Potassium carbonate is commonly used to deprotonate phenolic intermediates, facilitating etherification or alkylation.
  • Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation.
    Yield optimization requires monitoring by TLC or HPLC to track intermediate formation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

A combination of <sup>1</sup>H/<sup>13</sup>C NMR , FT-IR , and mass spectrometry is essential:

  • NMR : The aromatic proton splitting patterns (e.g., doublets for fluorine coupling) and methyl group signals (δ ~2.3 ppm) confirm substitution positions .
  • FT-IR : Stretching frequencies for -OH (~3200 cm⁻¹), C-Br (~600 cm⁻¹), and C-F (~1200 cm⁻¹) validate functional groups.
  • High-resolution MS : Accurate mass measurements (e.g., [M+H]<sup>+</sup> at m/z 220.96) confirm molecular formula .
    X-ray crystallography (if crystals are obtainable) provides definitive structural proof but requires high-purity samples .

Q. How does the bromine-fluorine substitution pattern influence the compound’s physical properties?

The ortho -bromo and para -fluoro substituents create steric and electronic effects:

  • Solubility : Low water solubility due to aromatic hydrophobicity; soluble in DCM, DMF, or THF.
  • Melting point : Substituents increase melting point (~47–49°C) compared to unsubstituted phenols due to enhanced intermolecular halogen bonding .
  • Stability : The electron-withdrawing fluorine reduces phenolic acidity (pKa ~8–9), while bromine increases susceptibility to nucleophilic substitution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during cross-coupling reactions involving this compound?

Discrepancies in Suzuki or Ullmann coupling yields may arise from:

  • Competing side reactions : Fluorine’s electronegativity can deactivate the aromatic ring, slowing coupling. Use Pd catalysts with bulky ligands (e.g., SPhos) to enhance selectivity .
  • Solvent effects : Dioxane/water mixtures improve catalyst turnover compared to pure DMF.
  • Base optimization : Cs2CO3 outperforms K2CO3 in minimizing protodehalogenation .
    Contradictory data should be analyzed via kinetic studies and Hammett plots to quantify electronic effects .

Q. What computational methods are effective for predicting the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and Fukui indices to predict EAS sites:

  • Meta-directing effects : Bromine directs incoming electrophiles to the meta position relative to itself, while fluorine’s para -directing influence competes.
  • Charge analysis : Natural Bond Orbital (NBO) charges identify electron-deficient carbons susceptible to nitration or sulfonation .
    Validation requires comparison with experimental HPLC-MS data on reaction mixtures .

Q. How do steric and electronic factors in this compound affect its bioactivity in medicinal chemistry studies?

  • Enzyme inhibition : The bromine atom enhances halogen bonding with protein pockets (e.g., kinase ATP-binding sites), while fluorine improves metabolic stability.
  • SAR studies : Methyl and fluorine groups reduce π-π stacking in hydrophobic interactions, as shown in molecular docking simulations with CYP450 isoforms .
    Controlled proteolysis assays (e.g., FRET-based) quantify target engagement efficiency .

Methodological Guidance

Q. What strategies mitigate decomposition during storage of this compound?

  • Storage conditions : Keep at 0–6°C in amber vials under inert gas (N2 or Ar) to prevent photodegradation and oxidation .
  • Stabilizers : Add 0.1% BHT to inhibit radical-mediated degradation.
  • Purity checks : Regular HPLC-UV analysis (λ = 254 nm) monitors degradation products .

Q. How can researchers validate conflicting crystallographic data for halogen-bonding interactions in this compound?

  • Multi-temperature XRD : Collect data at 100 K and 298 K to assess thermal motion effects on halogen bonding .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Br···O vs. F···H) to resolve packing ambiguities.
  • Complementary techniques : Pair XRD with solid-state NMR to correlate spatial arrangements with chemical shifts .

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